(2R)-2-amino-5-[(4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]pentanoic acid
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Overview
Description
(2R)-2-amino-5-[(4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]pentanoic acid is a complex organic compound with a unique structure that includes an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-5-[(4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]pentanoic acid typically involves multiple steps, including the formation of the imidazole ring and the subsequent attachment of the amino and pentanoic acid groups. Common reagents used in these reactions include glycine-derived enamino amides and various catalysts . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-5-[(4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
(2R)-2-amino-5-[(4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]pentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-5-[(4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole ring, similar in structure to (2R)-2-amino-5-[(4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]pentanoic acid.
Imidazole: A simple heterocyclic compound that forms the core structure of the compound .
Pyrrole-3-carboxylic acid derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its unique three-dimensional structure
Properties
Molecular Formula |
C9H16N4O3 |
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Molecular Weight |
228.25 g/mol |
IUPAC Name |
(2R)-2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid |
InChI |
InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)/t5?,6-/m1/s1 |
InChI Key |
KGQMQNPFMOBJCY-PRJDIBJQSA-N |
Isomeric SMILES |
CC1C(=O)NC(=NCCC[C@H](C(=O)O)N)N1 |
Canonical SMILES |
CC1C(=O)NC(=NCCCC(C(=O)O)N)N1 |
Origin of Product |
United States |
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